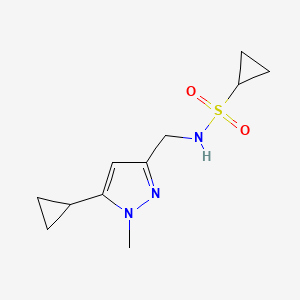![molecular formula C16H14N2O2S B2587627 3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸苯酯 CAS No. 644990-45-4](/img/structure/B2587627.png)
3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸苯酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C16H14N2OS . It is a derivative of thieno[2,3-b]pyridine, a heterocyclic compound that contains both thiophene and pyridine rings .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a strong base such as potassium carbonate . The resulting compound is ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which can be further reacted to produce various heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-b]pyridine core with an amino group at the 3-position and a carboxylate group at the 2-position . The molecule is polyfunctional, possessing both nucleophilic (NH2 group) and electrophilic (ester carbonyl) properties .Chemical Reactions Analysis
The compound’s polyfunctional nature allows it to undergo various chemical reactions. The amino group can react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems . The compound has been used to synthesize several azodyes and biologically active compounds .科学研究应用
合成与光谱表征
3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸苯酯是一种有趣的化合物,在材料科学领域具有潜在的应用价值。 研究人员通过各种方法合成了这种化合物,包括涉及二硫代丙二酸二苯酰胺和氰基丙烯酰胺的环化反应 。 可以研究其光谱特性,例如 UV-Vis 吸收和荧光,以了解其在不同环境中的行为 .
生物活性与药物化学
该化合物的结构特征使其成为药物开发的有趣候选者。研究人员已经探索了它的生物活性,包括对癌细胞系的细胞毒性。 例如,评估了相关化合物对肝癌细胞 (HepG2) 和乳腺癌细胞 (MCF-7) 的细胞毒性 。研究其与细胞靶标的相互作用和潜在的作用机制可以导致新型治疗剂。
除草剂安全剂效应
3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸苯酯的一些衍生物对 2,4-D 表现出中等除草剂安全剂效应。 了解这种效应的分子基础并优化其除草剂性质将有利于农业和作物保护 .
聚合物应用
相关化合物与芳基偶氮乙酰丙酮或芳基偶氮丙二腈的环加成反应导致了偶氮染料的开发。 这些染料在聚酯和聚酰胺纤维的染色中得到应用,为材料科学领域做出了贡献 .
计算研究与机理调查
密度泛函理论 (DFT) 计算已被用于了解合成 3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸苯酯的反应机理。 研究人员已经探索了限速步骤和活化能垒,阐明了闭合 1,4-二氢吡啶环的环化过程 .
ADMET 性质和分子对接
预测该化合物的吸收、分布、代谢、排泄和毒性 (ADMET) 性质对于药物开发至关重要。 此外,分子对接研究可以识别潜在的蛋白质靶标,帮助合理药物设计 .
作用机制
Target of Action
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a versatile precursor used in the synthesis of several heterocyclic compounds It’s known that the compound is used to synthesize several biologically active compounds , suggesting that it may interact with various biological targets.
Mode of Action
The mode of action of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with both electrophiles and nucleophiles, resulting in the formation of heterocyclic systems . The compound possesses both nucleophilic and electrophilic properties, with the NH2 group being a typical nucleophilic position, and the ester carbonyl being an electrophilic position .
Result of Action
The compound has been used to synthesize several biologically active compounds , suggesting that it may have significant molecular and cellular effects.
未来方向
生化分析
Biochemical Properties
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with nucleophiles and electrophiles, leading to the formation of heterocyclic systems . The compound’s amino and ester groups are particularly reactive, allowing it to participate in a wide range of biochemical processes. For instance, it can undergo diazotization to form diazo compounds, which can further react with thiourea, guanidine carbonate, and hydroxylamine hydrochloride to produce various biologically active derivatives .
Cellular Effects
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has been shown to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, it has been reported to impact oxidative stress levels within cells, which can influence cell survival and function .
Molecular Mechanism
At the molecular level, Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism. For example, it can inhibit acetylcholinesterase, leading to changes in neurotransmitter levels and affecting nerve signal transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates, which can further participate in biochemical reactions . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical impact.
Transport and Distribution
Within cells and tissues, Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to specific proteins can influence its distribution and overall biochemical activity .
Subcellular Localization
The subcellular localization of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-9-8-10(2)18-15-12(9)13(17)14(21-15)16(19)20-11-6-4-3-5-7-11/h3-8H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXYDKSIQLOLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)OC3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)
![2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2587558.png)
![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2587561.png)

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2587563.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)
![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)
